molecular formula C17H17N3O2 B5664128 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine

1-benzoyl-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5664128
M. Wt: 295.34 g/mol
InChI Key: FUFKZHOAPIHWOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine involves various chemical reactions, highlighting the compound's versatility in medicinal chemistry. For instance, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the synthetic adaptability of this compound class for therapeutic purposes (Sugimoto et al., 1990). Furthermore, the use of bis(benzofuran-enaminone) hybrid as a precursor demonstrates the compound's role in creating complex molecular architectures (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine derivatives reveals significant insights into their chemical behavior. X-ray analysis of related compounds shows the importance of structural features such as the conformation of the piperazine ring and the spatial arrangement of substituents, which are crucial for their biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

The reactivity of 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine derivatives is demonstrated through various chemical reactions, including nucleophilic substitution and acylation. These reactions are pivotal in synthesizing compounds with potential pharmacological activities, underscoring the compound's chemical versatility (Tsizin et al., 1986).

Physical Properties Analysis

The physical properties of 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine derivatives, such as solubility and crystalline structure, play a significant role in their pharmacokinetic profiles and bioavailability. For example, crystallography studies provide insights into the compound's solid-state characteristics, crucial for drug formulation and stability (Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-benzoyl-4-(3-pyridinylcarbonyl)piperazine, including reactivity, stability, and interaction with biological targets, are essential for its potential therapeutic use. Studies on the antimicrobial and antioxidant activities of related compounds highlight the chemical functionality and potential therapeutic benefits of these molecules (Mallesha & Mohana, 2011).

properties

IUPAC Name

phenyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(14-5-2-1-3-6-14)19-9-11-20(12-10-19)17(22)15-7-4-8-18-13-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKZHOAPIHWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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